molecular formula C9H12O4S B1528249 (5-Methanesulfonyl-2-methoxyphenyl)methanol CAS No. 1444384-86-4

(5-Methanesulfonyl-2-methoxyphenyl)methanol

Cat. No. B1528249
M. Wt: 216.26 g/mol
InChI Key: DFLMXZOSHCZHAX-UHFFFAOYSA-N
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Description

“(5-Methanesulfonyl-2-methoxyphenyl)methanol” is a chemical compound with the molecular formula C9H12O4S . It has a molecular weight of 216.25 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(5-Methanesulfonyl-2-methoxyphenyl)methanol” is represented by the formula C9H12O4S . The InChI code for this compound is 1S/C9H12O4S/c1-13-9-4-3-8(14(2,11)12)5-7(9)6-10/h3-5,10H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

“(5-Methanesulfonyl-2-methoxyphenyl)methanol” is a powder . The boiling point and other physical properties are not specified in the available data .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

The compound (5-Methanesulfonyl-2-methoxyphenyl)methanol is utilized in organic synthesis and characterization processes. For instance, diethyltin(methoxy)methanesulfonate, a derivative, reacts with t-butylphosphonic acid in dichloromethane and methanol to yield complexes with varied structural motifs, showcasing the role of such compounds in constructing 3D supramolecular assemblies. The difference in binding modes of sulfonate and phosphonate ligands in these complexes highlights the structural diversity achievable through organic synthesis involving methanesulfonate derivatives (Shankar et al., 2011).

Catalysis and Enzymatic Reactions

The compound shows relevance in enzymatic reactions and catalysis. Methanol, structurally similar to (5-Methanesulfonyl-2-methoxyphenyl)methanol, is involved in methane conversion by Methanosarcina barkeri, catalyzed by methanol:2-mercaptoethanesulfonic acid methyltransferase. This indicates the potential role of related methanesulfonate compounds in enzymatic pathways and catalytic processes (van der Meijden et al., 1983).

Chemical Reactivity and Mechanistic Studies

Studies on carbanions derived from bis(phenylsulfonyl)methane, a compound related to (5-Methanesulfonyl-2-methoxyphenyl)methanol, reveal insights into σ-adduct formation and elimination reactions. Such research underlines the compound's role in understanding chemical reactivity and mechanisms in organic chemistry (Asghar et al., 2008).

Asymmetric Hydrogenation and Synthetic Chemistry

Compounds like N-(methanesulfonyl)-1,2-diphenylethylenediamine are used as catalysts in asymmetric hydrogenation of alpha-hydroxy aromatic ketones, demonstrating the utility of methanesulfonate derivatives in synthetic chemistry and catalysis to achieve high enantioselectivity (Ohkuma et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

(2-methoxy-5-methylsulfonylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S/c1-13-9-4-3-8(14(2,11)12)5-7(9)6-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLMXZOSHCZHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262742
Record name 2-Methoxy-5-(methylsulfonyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methanesulfonyl-2-methoxyphenyl)methanol

CAS RN

1444384-86-4
Record name 2-Methoxy-5-(methylsulfonyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1444384-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(methylsulfonyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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